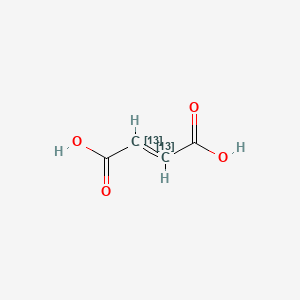

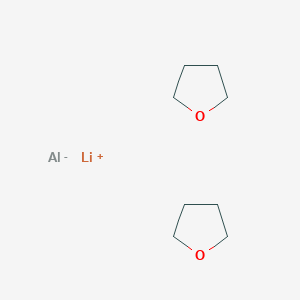

![molecular formula C10H9N3O3 B1141908 4-氧代-1,4-二氢吡啶并[3,4-d]嘧啶-2-羧酸乙酯 CAS No. 869296-21-9](/img/structure/B1141908.png)

4-氧代-1,4-二氢吡啶并[3,4-d]嘧啶-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate involves condensation reactions and modifications to introduce different functional groups. For instance, condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isothiocyanates yielded derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Subsequent alkylation provided derivatives of ethyl 2-alkylthio-4-oxo-3,4-(and 1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6- carboxylate (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives can be elucidated using techniques like single-crystal X-ray diffraction. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing insights into the compound's stereochemistry and molecular interactions (Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives can be explored through various reactions. Oxidation reactions using potassium peroxydisulfate have been utilized to convert ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Memarian & Farhadi, 2009).

Physical Properties Analysis

The physical properties of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their potential applications. Research into the crystal growth and structural evaluation of these compounds, like ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, provides valuable data on their nonlinear optical properties and potential in materials science (Dhandapani, Manivarman, & Subashchandrabose, 2017).

科学研究应用

生物和药理活性

属于嘧啶类的 4-氧代-1,4-二氢吡啶并[3,4-d]嘧啶-2-羧酸乙酯表现出广泛的生物活性。嘧啶是 DNA 和 RNA 结构的组成部分,并且因其多样的药理特性而被广泛研究。这些化合物表现出显着的抗癌、抗菌、抗病毒、抗真菌、抗结核和抗炎作用。它们在众多天然和合成嘧啶衍生物中的存在突出了它们的药理潜力,这些衍生物以其治疗应用而闻名。例如,嘧啶衍生物通过抑制各种炎症介质表现出有效的抗炎作用,表明它们在药物开发方面的潜力 (贡德卡尔、德什穆克和乔达里,2013; 拉希德等,2021)。

光电应用

在材料科学领域,嘧啶衍生物已在光电领域找到应用。将嘧啶结构结合到 π 扩展共轭体系中对于创造创新的光电材料至关重要。这些材料用于各种技术应用,包括电子设备、发光元件、光电转换元件和图像传感器。嘧啶的结构多功能性使其可以成为发光小分子和螯合物的一部分,从而增强光电器件的能力。这强调了嘧啶衍生物的多方面性质,将其用途从生物领域扩展到技术进步 (利普诺娃等,2018)。

催化和合成

嘧啶衍生物在催化和合成有机化学中至关重要,作为医药和制药行业的关键前体。5H-吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮(硫酮)的合成和应用因其广泛的合成应用和生物利用度而受到深入研究。它们的合成涉及多样化的混合催化剂,包括有机催化剂、金属催化剂、离子液体催化剂、纳米催化剂和绿色溶剂。这突出了嘧啶衍生物在通过更广泛的催化应用促进先导分子开发中的作用 (帕马尔、瓦拉和帕特尔,2023)。

属性

IUPAC Name |

ethyl 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-5-11-4-3-6(7)9(14)13-8/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILMXDLNTUCWNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CN=C2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731478 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |

CAS RN |

869296-21-9 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)

![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)